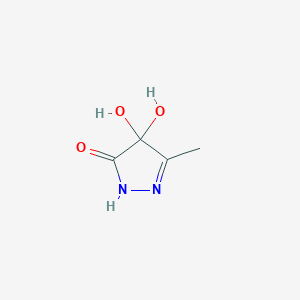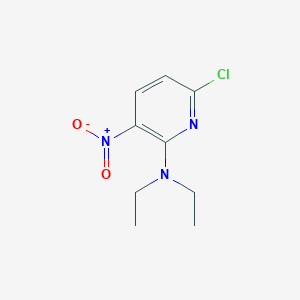
Benzoic acid, 2-benzoyl-5-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-benzoyl-5-ethyl- is an organic compound with a complex structure that includes a benzene ring substituted with a carboxyl group, a benzoyl group, and an ethyl group. This compound is part of the larger family of benzoic acids, which are known for their wide range of applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-benzoyl-5-ethyl- typically involves the Friedel-Crafts acylation of ethylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{C(O)Cl} + \text{C}_6\text{H}_5\text{C}_2\text{H}_5 \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{C(O)C}_6\text{H}_4\text{C}_2\text{H}_5 ]
Industrial Production Methods
Industrial production of benzoic acid, 2-benzoyl-5-ethyl- often involves the oxidation of toluene derivatives using catalysts such as cobalt or manganese naphthenates. This method is favored due to its high yield and the availability of raw materials .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-benzoyl-5-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are used for nitration reactions.
Major Products
The major products formed from these reactions include various substituted benzoic acids, alcohols, and nitro compounds .
Scientific Research Applications
Benzoic acid, 2-benzoyl-5-ethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, perfumes, and other chemicals
Mechanism of Action
The mechanism of action of benzoic acid, 2-benzoyl-5-ethyl- involves its interaction with various molecular targets. The compound can undergo metabolic transformations, such as conjugation with glycine to form hippuric acid, which is then excreted from the body. This process involves enzymes like butyrate-CoA ligase and glycine N-acyltransferase .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler structure with a single carboxyl group attached to the benzene ring.
Benzoyl chloride: Contains a benzoyl group attached to a chlorine atom.
Ethylbenzene: A benzene ring with an ethyl group attached.
Uniqueness
Benzoic acid, 2-benzoyl-5-ethyl- is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Properties
CAS No. |
60270-84-0 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-benzoyl-5-ethylbenzoic acid |
InChI |
InChI=1S/C16H14O3/c1-2-11-8-9-13(14(10-11)16(18)19)15(17)12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,18,19) |
InChI Key |
NWPAKHVMGCSGID-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole](/img/structure/B13955435.png)



![Benzyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13955471.png)



![2-Isopropyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13955479.png)
